3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid
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Overview
Description
3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid is a compound that contains an aryl azide, a cleavable disulfide bond, and a carboxylic acid . The aryl azide can be photo-activated with UV light (250 to 350 nm) for conjugation with biomolecules . The carboxylic acid can react with amines in the presence of an activator to form an amide bond . The disulfide bond can be cleaved via reducing agents . This compound is primarily used for research purposes.
Preparation Methods
The synthesis of 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid involves several steps:
Formation of the Aryl Azide: The aryl azide is typically synthesized by reacting an aryl amine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Disulfide Bond: The disulfide bond is formed by oxidizing a thiol precursor.
Introduction of the Carboxylic Acid: The carboxylic acid group is introduced through a carboxylation reaction.
Chemical Reactions Analysis
3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid undergoes several types of chemical reactions:
Reduction: The aryl azide can be reduced to an aryl amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid can react with amines to form amide bonds in the presence of activators like N,N’-dicyclohexylcarbodiimide (DCC).
The major products formed from these reactions include amides, amines, and cleaved disulfide fragments.
Scientific Research Applications
3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid has several scientific research applications:
Chemistry: Used as a photo-reactive crosslinker for conjugating biomolecules.
Biology: Employed in the study of protein-protein interactions and protein labeling.
Medicine: Investigated for its potential in drug delivery systems due to its cleavable disulfide bond.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid involves:
Photo-activation: The aryl azide group is activated by UV light, leading to the formation of a reactive nitrene species that can insert into C-H and N-H bonds.
Disulfide Cleavage: The disulfide bond can be cleaved by reducing agents, releasing the attached biomolecule.
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds.
Comparison with Similar Compounds
Similar compounds to 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid include:
4-Azidobenzoic acid: Contains an aryl azide and a carboxylic acid but lacks the disulfide bond.
N-Succinimidyl 4-azidobenzoate: Contains an aryl azide and an ester group, used for protein labeling.
This compound analogs: Variants with different substituents on the aryl ring or modifications to the disulfide bond.
The uniqueness of this compound lies in its combination of an aryl azide, a cleavable disulfide bond, and a carboxylic acid, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C12H14N4O3S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[2-[(4-azidobenzoyl)amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C12H14N4O3S2/c13-16-15-10-3-1-9(2-4-10)12(19)14-6-8-21-20-7-5-11(17)18/h1-4H,5-8H2,(H,14,19)(H,17,18) |
InChI Key |
RYBZBRJREAWBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSSCCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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